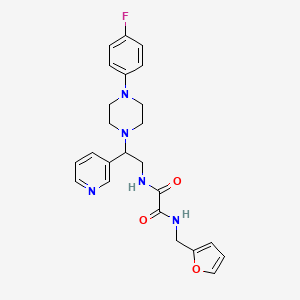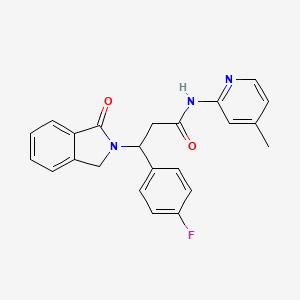
3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, methylpyridinyl, and isoindolyl groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline core through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoindoline moiety, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are employed under conditions such as elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins, enzymes, and nucleic acids, providing insights into its potential as a biochemical tool or therapeutic agent.
Medicine
In the medical field, the compound is explored for its potential pharmacological properties. Research may include its efficacy as a drug candidate for various diseases, its mechanism of action, and its safety profile.
Industry
In industry, the compound’s unique properties make it a candidate for applications in materials science, such as the development of new polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Nucleic Acids: The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide
- 3-(4-Bromophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide
- 3-(4-Methylphenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide imparts unique electronic properties, influencing its reactivity and interactions. This distinguishes it from similar compounds with different substituents, potentially leading to distinct applications and effects.
Properties
Molecular Formula |
C23H20FN3O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(4-methylpyridin-2-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C23H20FN3O2/c1-15-10-11-25-21(12-15)26-22(28)13-20(16-6-8-18(24)9-7-16)27-14-17-4-2-3-5-19(17)23(27)29/h2-12,20H,13-14H2,1H3,(H,25,26,28) |
InChI Key |
WOQSCQVPFKGNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC(C2=CC=C(C=C2)F)N3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11286675.png)
![2-Methoxyethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11286679.png)
![2-{2-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11286681.png)
![7-[(4-tert-butylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11286685.png)
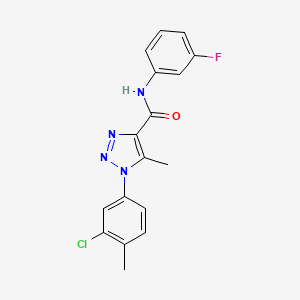
![8-methoxy-5-methyl-3-(3-methylphenyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11286694.png)
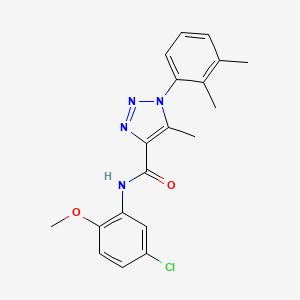
![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane](/img/structure/B11286706.png)

![1-(4-Ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11286710.png)
![6-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11286713.png)
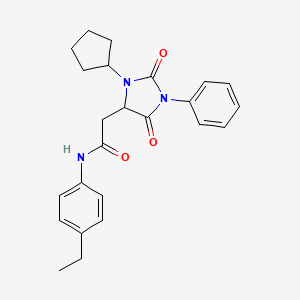
![2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11286721.png)
